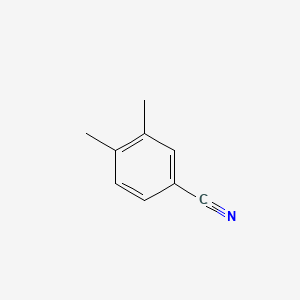

3,4-Dimethylbenzonitrile

Beschreibung

Significance of 3,4-Dimethylbenzonitrile in Contemporary Organic Chemistry Research

This compound, with the chemical formula C9H9N, is an aromatic nitrile characterized by a benzene (B151609) ring substituted with two methyl groups at the 3 and 4 positions and a nitrile group. ontosight.ai This specific arrangement of functional groups imparts a unique reactivity to the molecule, making it a valuable intermediate and starting material in a multitude of organic synthesis endeavors. ontosight.aiinnospk.com

The presence of the nitrile group (-C≡N) is of particular importance. This functional group is highly versatile and can undergo a range of chemical transformations, including hydrolysis to form carboxylic acids, reduction to amines, and participation in various cycloaddition reactions. innospk.com These reactions are fundamental in the construction of more complex molecular architectures, which are often the targets in pharmaceutical and materials science research. innospk.comontosight.ai

Furthermore, the dimethyl substitution pattern on the benzene ring influences the electronic properties and steric environment of the molecule, which can be strategically utilized to control the regioselectivity and stereoselectivity of chemical reactions. Researchers have explored the photochemical reactivity of dimethylbenzonitrile isomers, noting that they can be divided into two independent triads based on their phototransposition reactions in acetonitrile. researchgate.net The 3,4-dimethyl isomer is part of a triad (B1167595) that includes the 2,3-dimethyl and 2,6-dimethyl isomers. researchgate.net

The compound serves as a crucial building block in the synthesis of various fine chemicals, agrochemicals, and dyes. ontosight.ai Its application as a reagent in organic synthesis further underscores its importance in the field. ontosight.ai

Overview of Key Research Domains for Benzonitrile (B105546) Compounds

Benzonitrile and its derivatives, including this compound, are a class of organic compounds that have garnered significant attention across several key research domains. pubcompare.airesearchgate.net Their utility stems from their role as versatile synthetic intermediates and their unique chemical and physical properties.

The primary research areas where benzonitrile compounds are extensively utilized include:

Organic Synthesis: Benzonitriles are fundamental building blocks in organic chemistry. innospk.compubcompare.ai The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, amides, and ketones, providing access to a wide array of more complex molecules. innospk.com

Pharmaceutical and Medicinal Chemistry: The benzonitrile moiety is a common structural motif found in many biologically active compounds and pharmaceuticals. pubcompare.aiontosight.aisolubilityofthings.com Researchers in this field synthesize and test novel benzonitrile derivatives for their potential therapeutic properties. For instance, derivatives have been investigated for applications in areas like inflammation, cancer, and neurological disorders. ontosight.ai

Materials Science: The unique electronic and photophysical properties of benzonitriles make them attractive for the development of new materials. ontosight.ai They are used in the synthesis of polymers, dyes, and organic electronic materials. ontosight.ai Fluorinated benzonitrile compounds, for example, have found use as heat transfer fluids. researchgate.net

Agrochemicals: Similar to their role in pharmaceuticals, benzonitriles serve as intermediates in the production of various agrochemicals, contributing to the development of new pesticides and herbicides. ontosight.aiinnospk.com

Astrochemistry: Researchers have shown interest in benzonitrile's quantum mechanical behaviors, particularly in spectroscopic studies relevant to interstellar molecular environments. pubcompare.ai Its distinct molecular structure provides insights into complex chemical interactions at extremely low temperatures. pubcompare.ai

The diverse applications of benzonitrile compounds highlight their fundamental importance in advancing various scientific and technological fields. The continued exploration of their synthesis and reactivity is a key focus of modern chemical research.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C9H9N |

| Molecular Weight | 131.17 g/mol ontosight.ai |

| Boiling Point | 222-223°C ontosight.ai |

| Melting Point | 27-28°C ontosight.ai |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether ontosight.ai |

| CAS Number | 22884-95-3 ontosight.ai |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWISXYQFTOYGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177426 | |

| Record name | Benzonitrile, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22884-95-3 | |

| Record name | 3,4-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22884-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022884953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZONITRILE, 3,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9478C1670I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways of 3,4 Dimethylbenzonitrile

Established Synthetic Routes to 3,4-Dimethylbenzonitrile

The synthesis of this compound can be achieved through several reliable methods, primarily involving the construction of the nitrile group on a pre-existing dimethylbenzene framework.

Synthesis from 3,4-Dimethylbenzoic Acid Precursors

A primary and well-established route to aromatic nitriles involves the conversion of the corresponding carboxylic acid. The synthesis of this compound from 3,4-Dimethylbenzoic acid is a classic example of this transformation. This process is typically achieved via a two-step sequence involving the formation of a primary amide, followed by dehydration.

The initial step involves converting 3,4-Dimethylbenzoic acid into its corresponding amide, 3,4-Dimethylbenzamide. This can be accomplished by first activating the carboxylic acid, for instance by converting it to an acyl chloride using thionyl chloride (SOCl₂), and then reacting it with ammonia (B1221849). Alternatively, direct amidation methods can be employed.

In the subsequent step, the primary amide is subjected to dehydration to yield the nitrile. A variety of dehydrating agents are effective for this transformation, with phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) being commonly used reagents.

Reaction Pathway:

Amide Formation: 3,4-Dimethylbenzoic Acid → 3,4-Dimethylbenzamide

Dehydration: 3,4-Dimethylbenzamide → this compound

Alternative Synthetic Strategies Involving Nitrile Group Formation

Beyond the carboxylic acid route, other strategies are employed to introduce the nitrile functionality onto the 3,4-dimethylphenyl core.

Sandmeyer Reaction: This method utilizes 3,4-Dimethylaniline (B50824) as the starting material. The primary aromatic amine is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile group, affording this compound.

From Aldehydes: An alternative pathway begins with 3,4-Dimethylbenzaldehyde. The aldehyde is first converted to an aldoxime upon reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). This intermediate, 3,4-Dimethylbenzaldoxime, is then dehydrated using reagents such as acetic anhydride (B1165640) or thermal methods to yield the target nitrile.

Functional Group Transformations and Derivatization of this compound

The this compound molecule serves as a scaffold for further synthetic modifications, either through reactions on the aromatic ring or transformations of the nitrile group itself.

Synthesis of Substituted Benzonitrile (B105546) Derivatives (e.g., 4-Hydroxy-3,5-dimethylbenzonitrile, 4-Amino-3,5-dimethylbenzonitrile)

While not direct derivatives of the 3,4-dimethyl core, the synthesis of other substituted dimethylbenzonitriles illustrates important methodologies in this class of compounds. The examples of 4-Hydroxy-3,5-dimethylbenzonitrile and 4-Amino-3,5-dimethylbenzonitrile, which feature a different substitution pattern, are notable.

The synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile can be achieved in high yield via a one-pot reaction from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride. researchgate.net The choice of solvent significantly impacts the reaction's success, with N,N-dimethylformamide (DMF) providing optimal results. researchgate.net Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for this transformation.

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

| Starting Material | Reagent | Solvent | Yield |

|---|---|---|---|

| 3,5-Dimethyl-4-hydroxybenzaldehyde | Hydroxylamine Hydrochloride | N,N-Dimethylformamide (DMF) | 93% |

| 3,5-Dimethyl-4-hydroxybenzaldehyde | Hydroxylamine Hydrochloride | Formic Acid | Lower |

| 3,5-Dimethyl-4-hydroxybenzaldehyde | Hydroxylamine Hydrochloride | Acetic Acid | Lower |

4-Amino-3,5-dimethylbenzonitrile is another key derivative, characterized by the presence of both an amino and a nitrile group. cymitquimica.com Its synthesis can be envisioned through the reduction of a corresponding nitro precursor, 3,5-dimethyl-4-nitrobenzonitrile. The amino group imparts basicity, while the nitrile group remains available for further chemical transformations. cymitquimica.com

Aromatic Substitution Reactions of the this compound Core

Electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The two methyl groups (-CH₃) are activating and ortho-, para-directing. The nitrile group (-CN) is strongly deactivating and a meta-director.

This combination of effects leads to a complex reactivity pattern. The positions ortho to the methyl groups (positions 2 and 5) and para to the 3-methyl group (position 6) are activated. Conversely, the nitrile group directs incoming electrophiles to position 5. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the methyl groups and not significantly deactivated by the nitrile group, primarily positions 5 and 6. The precise outcome of reactions like nitration or halogenation would depend on the specific reaction conditions and the nature of the electrophile.

Nitrile Group Reactivity in Complex Organic Synthesis

The nitrile group is a valuable functional group due to its diverse reactivity. researchgate.netresearchgate.net The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity allows this compound to serve as a precursor to a variety of other functional groups. researchgate.netresearchgate.net

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an intermediate amide (3,4-Dimethylbenzamide) to ultimately yield 3,4-Dimethylbenzoic acid. openstax.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to convert this compound into (3,4-Dimethylphenyl)methanamine. libretexts.orgopenstax.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed upon aqueous workup to form a ketone. libretexts.orgopenstax.orgchemistrysteps.com For example, reacting this compound with methylmagnesium bromide would yield 1-(3,4-dimethylphenyl)ethanone after hydrolysis.

Reactivity of the Nitrile Group in this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 3,4-Dimethylbenzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | (3,4-Dimethylphenyl)methanamine |

| Grignard Reaction | 1. R-MgX 2. H₂O | Ketone (e.g., 1-(3,4-dimethylphenyl)ethanone) |

Advanced Spectroscopic and Chromatographic Characterization of 3,4 Dimethylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of 3,4-Dimethylbenzonitrile provides distinct signals corresponding to each chemically unique proton in the molecule. The analysis of chemical shift (δ), signal multiplicity, and coupling constants (J) allows for the complete assignment of the aromatic and methyl protons. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

The aromatic region displays signals for three distinct protons, while the aliphatic region shows two singlets for the non-equivalent methyl groups. The proton at position 2 is deshielded by the adjacent nitrile group.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.42 | s (singlet) | - |

| H-5 | ~7.38 | d (doublet) | ~7.7 |

| H-6 | ~7.20 | d (doublet) | ~7.7 |

| 3-CH₃ | ~2.32 | s (singlet) | - |

Note: The chemical shifts for the two methyl groups are very similar and may appear as a single singlet depending on spectrometer resolution.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single sharp line.

The spectrum shows nine distinct signals: one for the nitrile carbon, six for the aromatic carbons (four quaternary and two protonated), and two for the methyl carbons. The nitrile carbon (C≡N) appears in the characteristic region for nitriles, while the aromatic carbons resonate in the downfield region.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~119.2 |

| C-1 | ~109.5 |

| C-2 | ~133.5 |

| C-3 | ~138.0 |

| C-4 | ~144.0 |

| C-5 | ~130.5 |

| C-6 | ~129.8 |

| 3-CH₃ | ~20.0 |

Liquid-Crystal NMR Spectroscopy for Molecular Structure

While standard NMR is performed in isotropic solvents where molecules tumble rapidly, leading to the averaging of through-space dipolar couplings to zero, Liquid-Crystal NMR (LC-NMR) utilizes an anisotropic solvent medium. google.com In a liquid crystal solvent, solute molecules like benzonitriles adopt a partial orientation with respect to the spectrometer's magnetic field. acs.org

This partial alignment prevents the complete averaging of direct dipole-dipole interactions. eurekaselect.com The resulting residual dipolar couplings (RDCs) are observable in the NMR spectrum and are highly dependent on the internuclear distances (r⁻³) and the angle between the internuclear vector and the magnetic field. By analyzing these RDCs, it is possible to obtain highly precise information about the molecule's geometry, such as bond lengths and bond angles, which is not available from conventional solution-state NMR. eurekaselect.com This technique can be used to accurately determine the planarity of the benzene (B151609) ring and the precise geometry of the substituents in derivatives of benzonitrile (B105546). acs.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In this technique, a volatile sample like this compound is vaporized and separated from other components in a mixture as it passes through a long capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum serves as a molecular fingerprint. For this compound (molar mass ≈ 131.18 g/mol ), the spectrum will show a molecular ion peak (M⁺) at m/z 131. The primary fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion, which is a favorable process as it forms a stable, resonance-stabilized cation. This results in an intense peak, often the base peak, at m/z 116. Another observable fragmentation is the loss of a hydrogen atom, leading to a peak at m/z 130. nih.gov

Table 3: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Ion | Identity |

|---|---|---|

| 131 | [C₉H₉N]⁺ | Molecular Ion (M⁺) |

| 116 | [M - CH₃]⁺ | Loss of a methyl radical |

High-Resolution Mass Spectrometry (HRMS) for Precursors

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy (typically within 5 parts per million, ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass.

HRMS is particularly valuable for confirming the identity and purity of synthetic precursors. A common precursor for the synthesis of this compound is 3,4-dimethylaniline (B50824). While low-resolution MS might identify its molecular ion at m/z 121, HRMS can distinguish its elemental formula, C₈H₁₁N, from other possible formulas that have the same nominal mass.

The theoretical exact mass of the protonated molecular ion [M+H]⁺ of 3,4-dimethylaniline is 122.09642. An experimental HRMS measurement confirming a mass very close to this value provides unambiguous evidence for the elemental composition C₈H₁₂N⁺, thereby validating the identity of the precursor. nist.govscbt.com

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy is a powerful tool for elucidating the molecular structure, bonding, and dynamics of chemical compounds. Techniques such as infrared and Raman spectroscopy probe the vibrational energy levels of molecules, which are sensitive to the atomic masses, bond strengths, and molecular geometry.

Time-Resolved Infrared (TRIR) Spectroscopy of C≡N Bands

Time-Resolved Infrared (TRIR) spectroscopy is an advanced technique used to study the structural dynamics of molecules in short-lived excited states. By monitoring changes in the infrared spectrum, particularly the characteristic vibrational frequency of the nitrile (C≡N) group, researchers can track processes like intramolecular charge transfer (ICT) on ultrafast timescales.

Time-Resolved Resonance Raman (ps-K-TR3) Spectroscopy

Picosecond Kerr-gated time-resolved resonance Raman (ps-K-TR3) spectroscopy is another sophisticated technique for characterizing the vibrational structure of transient electronic states. By tuning the probe laser to an electronic absorption band of the excited species, specific vibrational modes can be selectively enhanced, providing detailed structural information.

Comprehensive searches of academic databases reveal a lack of specific ps-K-TR3 spectroscopic studies conducted on this compound. This technique has been instrumental in characterizing the intramolecular charge transfer state of derivatives such as DMABN, 4-diethylaminobenzonitrile (DEABN), and 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN). spectrabase.com In those studies, the resonance Raman spectra of the ICT states are dominated by phenyl ring-related modes, and the frequencies show a close resemblance to those of the benzonitrile radical anion, supporting the model of a twisted intramolecular charge transfer (TICT) state where the donor and acceptor moieties are electronically decoupled. spectrabase.com

Fourier-Transform Infrared (FT-IR) Spectroscopy in Coordination Complexes

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for characterizing the formation of coordination complexes. When a ligand like a benzonitrile derivative coordinates to a metal center, changes in the vibrational frequencies, especially the C≡N stretching mode, can confirm the coordination and provide insight into the nature of the metal-ligand bond. Coordination of the nitrile nitrogen to a metal ion typically reduces the electron density in the C≡N bond, leading to a shift in its stretching frequency. researchgate.net

Despite the utility of this technique, specific studies detailing the synthesis and FT-IR characterization of coordination complexes involving this compound as a ligand are not prominently featured in the reviewed scientific literature. General principles suggest that upon coordination to a metal center, the C≡N stretching frequency of this compound would shift, typically to a higher wavenumber (a blue shift), due to the kinematic coupling and the σ-donation from the nitrogen lone pair to the metal. The magnitude of this shift can provide information about the strength of the coordination bond.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy probes the electronic transitions within a molecule, providing information on energy levels and the dynamics of excited states. Techniques like transient absorption and fluorescence spectroscopy are crucial for understanding the photophysical pathways of a molecule after it absorbs light.

Transient Absorption (TA) Spectroscopy for Excited State Dynamics

Transient Absorption (TA) spectroscopy is a pump-probe technique that monitors the evolution of electronically excited states with femtosecond to nanosecond time resolution. nist.gov It provides a detailed picture of excited-state lifetimes, intersystem crossing, and the formation of transient species. nist.gov

An extensive literature search reveals that while TA spectroscopy has been widely used to unravel the complex photophysics of many benzonitrile derivatives, dedicated studies on the excited-state dynamics of this compound are not available. The focus of TA studies in the benzonitrile family has been overwhelmingly on compounds like DMABN, which exhibit complex dynamics involving multiple excited states, including locally excited (LE) and intramolecular charge transfer (ICT) states. nii.ac.jpresearchgate.net For these molecules, TA spectra show distinct absorption bands for each transient species, allowing for the mapping of the entire relaxation pathway from initial excitation to the ground state. nii.ac.jpresearchgate.net

Dual Fluorescence Phenomena in Benzonitrile Derivatives (e.g., DMABN, TMABN)

The phenomenon of dual fluorescence is a hallmark of specific donor-acceptor substituted benzonitriles, most famously 4-(dimethylamino)benzonitrile (B74231) (DMABN). nih.gov These molecules exhibit two distinct fluorescence bands in polar solvents: a "normal" band from a locally excited (LE) state and a highly red-shifted "anomalous" band from a twisted intramolecular charge transfer (TICT) state. researchgate.netnih.govresearchgate.net The formation of the polar TICT state is stabilized by the polar solvent environment, leading to this unique emission profile.

This phenomenon is contingent on the presence of a strong electron-donating group (like a dimethylamino group) conjugated with the electron-withdrawing benzonitrile moiety. This compound lacks such a strong donor group; its methyl groups are only weakly donating. Consequently, it does not exhibit the intramolecular charge transfer character necessary for dual fluorescence, and as expected, there are no studies reporting this phenomenon for this compound.

Electron Energy Loss (EEL) Spectroscopy for Excited States

Electron Energy Loss (EEL) spectroscopy is a powerful technique for investigating the electronic excited states, including both singlet and triplet states, of molecules in the gas phase. This method measures the energy lost by an incident electron upon inelastic scattering with a molecule, which corresponds to the energy of an electronic transition.

While specific EEL spectra for this compound are not extensively documented in the cited literature, studies on analogous aminobenzonitrile systems, such as 4-N,N-dimethylaminobenzonitrile (DMABN) and 4-N,N-dimethylamino-3,5-dimethylbenzonitrile (MMD), provide significant insights. acs.org In these systems, EEL spectroscopy, in conjunction with density functional theory (DFT), has been used to observe and assign a number of singlet and triplet excited states. acs.org The technique is particularly valuable for characterizing the energetic landscape of these molecules and understanding how structural modifications, such as the twist angle of an amino group, influence the electronic states. acs.org For this compound, EELS would similarly allow for the determination of vertical excitation energies for its valence excited states. The resulting spectra would reveal optically allowed (singlet) and forbidden (triplet) transitions, providing a comprehensive map of the molecule's excited state manifold. mostwiedzy.pl

X-ray Absorption Spectroscopy (XAS) for Excited State Electronic Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific probe of the electronic structure of matter, applicable to any phase. spectroscopyeurope.com By tuning the X-ray energy to a core-level absorption edge of a specific element (e.g., Nitrogen K-edge or Carbon K-edge in this compound), one can probe the density of unoccupied electronic states. spectroscopyeurope.comdtu.dk Time-resolved XAS (TR-XAS) is particularly suited for studying the transient electronic and geometric structures of molecules in excited states. spectroscopyeurope.com

The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES : This region, close to the absorption edge, provides information about the oxidation state and local coordination geometry of the absorbing atom. spectroscopyeurope.com For a derivative of this compound in an excited state, changes in the XANES spectrum compared to the ground state would reveal shifts in electronic density and changes in the local chemical environment. aps.org

EXAFS : The modulations further from the edge contain information about the bond distances and coordination numbers of neighboring atoms. spectroscopyeurope.com Analysis of the EXAFS region could, for instance, detect changes in the C-C or C-N bond lengths upon photoexcitation.

Computational simulations are often used to interpret transient absorption spectra and assign spectral features to specific molecular structures and electronic transitions. nih.govacs.org For molecules like 4-(N,N-Dimethylamino)benzonitrile (DMABN), a close analog, theoretical calculations have been used to predict excited-state-to-excited-state transitions, which helps in assigning the bands observed in experimental transient absorption spectra. nih.govacs.org A similar approach combining TR-XAS with high-level electronic structure calculations would be invaluable for elucidating the excited-state dynamics and electronic structure of this compound and its derivatives.

Chromatographic Techniques for Purity and Quantification

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds. Thin-layer chromatography and high-performance liquid chromatography are routinely employed to assess the purity of this compound and analyze its derivatives.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of chemical reactions, check compound purity, and determine appropriate conditions for larger-scale separations. umich.edu The principle involves spotting the sample on a plate coated with an adsorbent (the stationary phase), such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable solvent system (the mobile phase). umich.edu

In the synthesis or modification of this compound, TLC can be used to track the consumption of reactants and the formation of products over time. youtube.com Aliquots are taken from the reaction mixture at various intervals and spotted on a TLC plate alongside spots of the pure starting material(s) and, if available, the expected product. rsc.orgresearchgate.net

Monitoring Progress : As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible. youtube.com

Retention Factor (Rf) : The separation is quantified by the retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. umich.edu Different compounds will have different Rf values under the same conditions, allowing for their separation and identification.

This method provides a qualitative or semi-quantitative assessment of the reaction's progress and the purity of the resulting product. umich.edursc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution, sensitivity, and speed. For this compound and its derivatives, reverse-phase (RP) HPLC is a common and effective method. sielc.comsielc.com

A specific method for the analysis of this compound has been developed using a Newcrom R1 column. sielc.comsielc.com This method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com The conditions for this analysis are summarized in the table below.

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| MS Compatibility | Yes (replace Phosphoric Acid with Formic Acid) |

Table 1: HPLC Method Parameters for this compound Analysis. sielc.comsielc.com

This HPLC method can be used to determine the purity of this compound samples and to quantify it in various matrices. For its derivatives, the method may need to be optimized by adjusting the mobile phase composition, flow rate, or column temperature to achieve optimal separation from impurities or related substances. rjptonline.orgnih.gov

Gas Electron Diffraction (GED) for Gas-Phase Molecular Structures

Gas Electron Diffraction (GED) is a primary technique for determining the precise geometrical structure of molecules in the gas phase, free from the intermolecular forces present in liquids and solids. wikipedia.org The method involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern. wikipedia.orgwhiterose.ac.uk The interference pattern is dependent on the internuclear distances within the molecules. wikipedia.org

While a specific GED study on this compound was not found in the searched literature, the structure of the closely related molecule 4-(dimethylamino)benzonitrile (DMABN) has been determined using this technique. whiterose.ac.uk For DMABN, GED analysis provided key structural parameters, such as bond lengths and angles, and information about the conformation of the dimethylamino group relative to the benzene ring. whiterose.ac.uk

A GED investigation of this compound would yield accurate values for its molecular structure. The expected data from such an analysis would include:

Bond Lengths : Precise distances for C-C bonds within the aromatic ring, C-C bonds of the methyl groups, the C-CN bond, and the C≡N triple bond.

Bond Angles : Values for angles such as C-C-C within the ring and C-C-CN.

Torsional Angles : Information regarding the orientation of the methyl groups relative to the plane of the benzene ring.

This data is crucial for benchmarking quantum-mechanical calculations and for understanding the fundamental structural properties of the molecule. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structures

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. creative-biostructure.comcarleton.edu By irradiating a single crystal with monochromatic X-rays, a unique diffraction pattern is produced. The positions and intensities of the diffracted beams are used to calculate the electron density map of the unit cell, from which the precise positions of the atoms can be determined. youtube.com

For this compound or its derivatives, a successful SCXRD analysis would provide a wealth of structural information, including: carleton.edu

Unit Cell Parameters : The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell in the crystal lattice.

Space Group : The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates : The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles : Highly accurate measurements of all intramolecular bond lengths and angles in the solid state.

Intermolecular Interactions : Details on how molecules pack in the crystal, revealing non-covalent interactions like hydrogen bonding or π-π stacking that stabilize the crystal structure.

Studies on various benzonitrile derivatives have demonstrated the utility of SCXRD in confirming molecular structures and understanding their specific binding and recognition properties in the solid state. nih.gov This technique remains the gold standard for unambiguous structure determination of crystalline organic compounds.

Computational and Theoretical Studies of 3,4 Dimethylbenzonitrile Systems

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. arxiv.org These first-principles methods are crucial for understanding the electronic structure and properties of 3,4-Dimethylbenzonitrile.

Geometry optimization is the process of finding the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. stackexchange.com For this compound, DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed to determine its equilibrium geometry. nih.gov The choice of basis set, such as the Pople-style 6-311++G(d,p), is critical for obtaining accurate results. nih.gov

Once the geometry is optimized, frequency calculations are performed to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict its vibrational spectra (IR and Raman). psu.eduyoutube.com These calculations provide valuable insights into the molecule's vibrational modes and can be compared with experimental spectroscopic data for validation. nih.gov

| Methodology | Description | Typical Application |

|---|---|---|

| B3LYP Functional | A hybrid exchange-correlation functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its balance of accuracy and efficiency. nih.gov | Ground-state geometry optimization, vibrational frequency prediction. |

| MPW1PW91 Functional | A modified Perdew-Wang exchange functional and Perdew-Wang 91 correlation functional, often used for thermochemistry and kinetics. | Used in studies of related benzonitrile (B105546) derivatives for ground-state geometry and potential energy surfaces. sonar.ch |

| 6-31G(d) Basis Set | A Pople-style basis set of double-zeta quality that includes polarization functions on heavy (non-hydrogen) atoms. | Initial geometry optimizations and exploratory calculations. sonar.ch |

| 6-311++G(d,p) Basis Set | A triple-zeta quality basis set that includes diffuse functions on all atoms (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p). | High-accuracy geometry optimizations and frequency calculations for comparison with experimental data. nih.gov |

Understanding the behavior of this compound upon absorption of light requires the study of its electronic excited states. Several computational methods are available for this purpose, varying in accuracy and computational expense.

Time-Dependent Density Functional Theory (TD-DFT) : This is the most widely used method for calculating excited states of medium to large molecules due to its favorable computational cost. sonar.chresearchgate.net It can provide good estimates of vertical excitation energies for many systems.

Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) : EOM-CCSD is a high-accuracy method that provides a reliable description of excited states, especially those with single-excitation character. q-chem.com It is often used as a benchmark for TD-DFT results, though it is significantly more computationally demanding. q-chem.comnih.gov

Algebraic Diagrammatic Construction to Second Order (ADC(2)) : ADC(2) is another robust method for excited states, offering an accuracy comparable to EOM-CCSD for single-excitation dominant states but with better computational scaling. nih.govnih.gov It has been used to investigate the role of different states in similar molecules. researchgate.net

Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2) : These multireference methods are essential when excited states have significant double-excitation character or when studying regions of the potential energy surface with near-degeneracies, such as conical intersections. nih.govarxiv.orgresearchgate.net CASSCF provides a qualitative description of the electronic wave function, which is then corrected for dynamic electron correlation by CASPT2.

| Method | Strengths | Limitations | Typical Use Case |

|---|---|---|---|

| TD-DFT | Computationally efficient, suitable for large molecules. researchgate.net | Can be inaccurate for charge-transfer and Rydberg states. | Initial screening of excited states, prediction of UV-Vis spectra. sonar.ch |

| EOM-CCSD | High accuracy for single-excitation states. q-chem.com | Computationally expensive, less accurate for doubly-excited states. nih.gov | Benchmarking TD-DFT, accurate calculation of valence and Rydberg states. nih.gov |

| ADC(2) | Good accuracy for single-excitation states, more efficient than EOM-CCSD. nih.gov | Less accurate for states with significant double-excitation character. | Investigating potential energy surfaces and state crossings. researchgate.net |

| CASSCF/CASPT2 | Can handle multireference character and near-degeneracies. arxiv.org | Very computationally expensive, choice of active space is critical. researchgate.net | Modeling bond breaking, conical intersections, and complex photochemistry. nih.govnih.gov |

Donor-acceptor molecules like substituted benzonitriles are known for exhibiting Intramolecular Charge Transfer (ICT), a process that is often accompanied by dual fluorescence. The nature of the ICT state has been a subject of extensive research, with two primary models proposed:

Twisted Intramolecular Charge Transfer (TICT) Model : This model posits that upon excitation, the donor group (the dimethylamino group in analogous molecules) twists to a conformation perpendicular to the acceptor (benzonitrile ring), leading to a highly polar, charge-separated state. sonar.chnih.gov

Planar Intramolecular Charge Transfer (PICT) Model : This model suggests that charge transfer occurs in a planar or near-planar geometry, driven by vibronic interactions. nih.gov

Computational modeling is essential for distinguishing between these models. By calculating the potential energy surfaces along the twisting coordinate of the methyl groups and other relevant geometric parameters, researchers can identify the minimum energy structures in the excited state and determine whether a twisted or planar geometry is favored. sonar.ch For the well-studied analogue 4-(N,N-dimethylamino)benzonitrile (DMABN), computational studies have largely supported the TICT model as the origin of the anomalous, red-shifted fluorescence in polar solvents. sonar.chnih.govrsc.org

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a qualitative understanding of the electronic transitions. scirp.org For this compound, the HOMO is expected to have significant character on the dimethyl-substituted benzene (B151609) ring (the donor part), while the LUMO would be localized more on the benzonitrile moiety (the acceptor part).

An electronic transition from the HOMO to the LUMO would therefore correspond to a π→π* transition with significant charge-transfer character. nih.gov Computational methods can quantify the nature of each excited state by analyzing the contributions of different orbital-to-orbital transitions. This analysis is crucial for interpreting absorption spectra and understanding the photochemical pathways available to the molecule. nih.gov

The properties of polar molecules like this compound, especially their excited states, are often highly sensitive to the solvent environment. Computational models must account for these solvent effects to provide realistic predictions.

Polarizable Continuum Model (PCM) : This is the most common implicit solvation model. wikipedia.org The solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. nih.govyoutube.com The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, stabilizing charge-separated states. The Integral Equation Formalism variant (IEFPCM) is a widely used and robust implementation of this model. gaussian.com

Quantum Mechanics/Molecular Mechanics (QM/MM) : For cases where explicit solvent interactions, such as hydrogen bonding, are critical, a hybrid QM/MM approach is used. nih.gov In this method, the solute (this compound) is treated with a high-level quantum mechanics method, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. This allows for the modeling of specific solute-solvent interactions while still being computationally feasible. nih.gov

Molecular Dynamics (MD) Simulations and Force Field Development

While quantum mechanical methods are excellent for studying electronic properties and reactions, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and equilibrium properties of molecules over longer timescales. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, where the forces are calculated from a molecular mechanics force field. nih.gov

For a molecule like this compound, a general force field such as the CHARMM General Force Field (CGenFF) could be used. nih.gov However, for higher accuracy, specific force field parameters may need to be developed. This involves fitting bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) parameters to match high-quality QM data (e.g., geometries, vibrational frequencies, and potential energy scans) and/or experimental data (e.g., condensed phase properties). nih.gov Recent advancements have explored differentiable simulations to automate and improve the process of force field parameterization. rsc.orgbiorxiv.org MD simulations can then be used to study the behavior of this compound in various solvents, providing insights into its solvation structure and dynamics.

Quantum Mechanical Approaches to Bonding and Reactivity

The bonding between a metal center and a nitrile ligand, such as this compound, is a nuanced interaction that can be described through several resonance structures. nih.gov In most instances, nitriles are considered to be primarily σ-donor ligands, with a potential secondary contribution from π-back-donation. nih.gov This interaction involves the transfer of electrons from a d-orbital of the metal to the anti-bonding molecular orbitals (π*) of the nitrile. wikipedia.org This process of π-back-donation strengthens the metal-carbon bond and weakens the carbon-nitrogen triple bond. wikipedia.org The weakening of the C≡N bond is observable as a decrease in its stretching wavenumber (νC≡N) in infrared spectroscopy compared to the uncoordinated nitrile. researchgate.net

The strength of the metal-nitrile bond is influenced by the electronic properties of the substituents on the nitrile ligand. nih.govunibo.it Studies on a series of complexes of the type [FeCp(Prophos)(NCR)]PF6 established a sequence of stability based on the cleavage of the iron–nitrile bond, which is the rate-determining step for epimerization. nih.gov The stability was found to increase with more electron-donating R groups on the nitrile. nih.gov

Density Functional Theory (DFT) calculations on di-organoiron complexes have been used to elucidate the degree of Fe → N π-back-donation and the Fe–N bond energies. researchgate.netunibo.it These calculations have shown that the scale of electron-donor power of the nitrile's R substituents does not always match the degree of π-back-donation or the bond energies. researchgate.netunibo.it In one diiron system, it was found that 4-dimethylaminobenzonitrile forms a stronger bond with iron than tert-butyl-nitrile, a feature confirmed by DFT calculations. nih.gov The Fe-N bond lengths provide direct structural evidence for bonding strength; for instance, shorter Fe-N distances indicate stronger bonds. nih.gov

| Bond | Complex with NC-tBu | Complex with NC-C6H4-4-NMe2 |

|---|---|---|

| Fe(1)-Fe(2) | 2.5091(9) | 2.5140(10) |

| Fe(2)-N(2) | 1.928(3) | 1.912(3) |

| N(2)-C(21) | 1.140(4) | 1.144(4) |

| Fe(2)-N(2)-C(21) Angle (°) | 175.6(2) | 172.8(3) |

The Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method is a sophisticated computational tool for the in-depth analysis of chemical bonding. u-tokyo.ac.jpscm.com It combines Energy Decomposition Analysis (EDA) with the Natural Orbitals for Chemical Valence (NOCV) theory. u-tokyo.ac.jp This approach partitions the total interaction energy (ΔEint) between molecular fragments—for instance, a metal center and a ligand like this compound—into three physically meaningful terms:

Electrostatic Interaction (ΔEelstat): The classical electrostatic attraction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔEPauli): The destabilizing interaction arising from the overlap of electron clouds of the fragments, which is a consequence of the Pauli exclusion principle.

Orbital Interaction (ΔEorb): The stabilizing energy that comes from the mixing of orbitals between the fragments, leading to the formation of the chemical bond. scm.com

The unique strength of the ETS-NOCV method lies in its ability to decompose the orbital interaction term (ΔEorb) into contributions from pairs of natural orbitals for chemical valence. d-nb.info Each NOCV pair represents a specific channel of charge flow between the interacting fragments, such as σ-donation and π-back-donation. d-nb.infoiau.ir The deformation density, Δρ, which is the change in electron density upon bond formation, can be broken down into these NOCV-pair contributions. d-nb.info This provides a "diatomic-like" picture of the chemical bond, visualizing the regions where electron density accumulates (bond formation) and depletes. d-nb.info Consequently, ETS-NOCV analysis offers a detailed, quantitative, and visual understanding of the key orbital interactions that constitute the metal-ligand bond in a this compound complex. scm.comiau.ir

Applications and Derivatization in Specialized Chemical Fields

Role as an Intermediate in Organic Synthesis

3,4-Dimethylbenzonitrile is a significant intermediate in the field of organic synthesis. cymitquimica.com Its molecular structure, featuring a benzene (B151609) ring substituted with two methyl groups and a cyano group, provides a versatile platform for constructing more complex molecules. The cyano (-C≡N) group is a particularly useful functional group that can undergo a wide range of chemical transformations.

Key reactions involving the cyano group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3,4-dimethylbenzoic acid). This transformation is fundamental for creating precursors for polyesters and polyamides.

Reduction: The nitrile group can be reduced to a primary amine (3,4-dimethylbenzylamine) using reducing agents like lithium aluminum hydride. This creates building blocks for dyes, pharmaceuticals, and agrochemicals.

Organometallic Reactions: Grignard reagents can react with the nitrile to form ketones after hydrolysis.

The methyl groups on the aromatic ring can also be functionalized, typically through free-radical halogenation, to introduce other reactive handles. This dual reactivity of both the cyano group and the methyl substituents makes this compound a valuable starting material in multi-step synthetic sequences. cymitquimica.com It serves as a foundational component in the production of various specialty chemicals, including dyes and other fine chemicals. cymitquimica.com

Precursors for Advanced Materials

The unique electronic and structural properties of benzonitrile (B105546) derivatives, including this compound, make them attractive precursors for the synthesis of advanced materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high thermal stability. nsysu.edu.tw Their synthesis relies on the connection of organic building blocks through strong covalent bonds. researchgate.net Benzonitrile derivatives can be utilized in COF synthesis where the nitrile group participates in reversible bond formation, which is crucial for the formation of a crystalline, ordered network rather than an amorphous polymer. nsysu.edu.tw

For example, nitrile-containing monomers can undergo trimerization reactions to form triazine-linked COFs. This approach leverages the inherent reactivity of the cyano group to build robust, porous architectures. The resulting COFs often exhibit high surface areas and can be designed for specific applications like gas storage and separation, catalysis, and sensing. researchgate.netmdpi.com

Metal-Organic Frameworks (MOFs) are three-dimensional structures composed of metal ions or clusters connected by organic molecules known as ligands or linkers. ossila.comresearchgate.net The properties of a MOF are highly dependent on the choice of both the metal and the organic ligand. mdpi.com

While carboxylates are the most common functional groups used in MOF ligands, nitrogen-containing heterocyclic compounds and nitriles can also coordinate with metal centers. nih.gov this compound, or more commonly, its carboxylate derivatives (e.g., 4-cyano-2,3-dimethylbenzoic acid), can act as ligands. The nitrile group can either coordinate directly to the metal center or remain as a functional group within the pores of the MOF, imparting specific chemical properties to the framework for applications such as selective gas sorption or catalysis. rsc.org

Living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. nih.gov The success of RAFT polymerization depends heavily on the choice of the chain transfer agent (CTA), which mediates the polymerization process. wikipedia.org

Many common RAFT agents contain a cyanoalkyl group. nih.gov For instance, tertiary cyanoalkyl trithiocarbonates are effective for controlling the polymerization of monomers like styrenes, acrylates, and methacrylates. nih.gov While this compound itself is not the RAFT agent, its structural motif (a cyanobenzyl group) is relevant. Derivatives of this compound could be incorporated into the design of new CTAs, where the electronic effects of the dimethyl-substituted phenyl ring could modulate the reactivity and effectiveness of the agent.

Synthetic Utility in Pharmaceutical Research and Agrochemicals

This compound is a recognized building block in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.combiosynth.com Its structure is a component of more complex molecules designed for biological activity.

The term "building block" in medicinal and agrochemical chemistry refers to a simple molecule that can be readily incorporated into a larger, more complex structure. princetonbio.comyoutube.com this compound fits this description perfectly. The nitrile group can be converted into other functionalities like amines or carboxylic acids, which are common in biologically active compounds. The dimethylphenyl portion provides a hydrophobic scaffold that can be crucial for binding to biological targets.

For example, the diarylpyrimidine derivative Etravirine, an antiviral drug, contains a 3,5-dimethylbenzonitrile (B1329614) moiety, highlighting the utility of this structural class in drug design. researchgate.net Similarly, in agrochemical research, substituted benzonitriles are precursors to various herbicides and insecticides. chimia.ch The ability to systematically modify the core structure of this compound allows chemists to create libraries of related compounds for screening and optimizing biological activity. biosynth.comchemspider.com

Interactive Data Table: Chemical Reactions of this compound

| Reaction Type | Reagents & Conditions (Examples) | Major Product Formed | Significance in Synthesis |

| Hydrolysis | H₂O, H⁺ or OH⁻, heat | 3,4-Dimethylbenzoic acid | Creates precursors for polyesters, polyamides. |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 3,4-Dimethylbenzylamine | Forms building blocks for dyes, pharmaceuticals. |

| Organometallic Addition | Grignard Reagent (R-MgBr), then H₃O⁺ | 3,4-Dimethylphenyl ketone | Carbon-carbon bond formation to create ketones. |

Development of Antimicrobial Agents and Other Drug Candidates

Research in the field of medicinal chemistry often explores the modification of core chemical structures to enhance biological activity. For instance, studies on other dimethylbenzonitrile isomers, such as 4-hydroxy-3,5-dimethylbenzonitrile, indicate its role as an intermediate in the synthesis of more complex, biologically active molecules. Similarly, dihydroxybenzonitrile derivatives have been examined for their potential antitumor properties, demonstrating that the substitution pattern on the benzene ring is crucial for biological activity. nih.gov

However, a direct line of research detailing the synthesis of antimicrobial or other therapeutic agents from this compound, along with corresponding efficacy data, remains to be published in the accessible scientific domain. Therefore, no data tables or detailed research findings on the specific applications of this compound derivatives in this specialized chemical field can be presented at this time.

Mechanistic Investigations of Reactions Involving 3,4 Dimethylbenzonitrile

Nitration Reactions and Adduct Formation

The nitration of 3,4-dimethylbenzonitrile, particularly in an acetic anhydride (B1165640) medium, does not proceed through a simple substitution of a hydrogen atom on the aromatic ring. Instead, it involves the formation of intermediate adducts, which are derivatives of cyclohexadiene.

Ipso Nitration and Formation of Cyclohexadienyl Adducts

Research has shown that the reaction of this compound with nitric acid in acetic anhydride leads to ipso nitration. cdnsciencepub.comrsc.org This process involves the electrophilic attack of the nitronium ion at a carbon atom already bearing a substituent—in this case, one of the methyl groups. This initial attack is favored at the methyl-substituted positions due to their activation of the ring.

The resulting intermediate is a cyclohexadienyl cation, often referred to as a phenonium ion, which is not stable. cdnsciencepub.com To achieve a stable, neutral state, this cation is intercepted by an acetate (B1210297) ion from the solvent, leading to the formation of a 1,4-adduct. cdnsciencepub.com Specifically, the reaction yields 2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. cdnsciencepub.comcdnsciencepub.com This adduct is a derivative of 1,4-cyclohexadiene, a structural assignment confirmed by ultraviolet spectroscopy, which shows an absorption maximum characteristic of non-conjugated dienes. cdnsciencepub.com

The composition of the reaction mixture after 24 hours at 15°C highlights the prevalence of this pathway. cdnsciencepub.com

| Compound | Percentage in Mixture (%) |

|---|---|

| This compound (unreacted) | 41 |

| Diene Adduct (2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate) | 29 |

| 3,4-Dimethyl-5-nitrobenzonitrile | 16 |

| 3,4-Dimethyl-2-nitrobenzonitrile | 8 |

| 3,4-Dimethyl-6-nitrobenzonitrile | 5 |

Role of Nitronium Ion Electrophilic Attack

The key electrophilic species responsible for the nitration of this compound is the nitronium ion (NO₂⁺) or an incipient nitronium ion. cdnsciencepub.commasterorganicchemistry.com This highly reactive electrophile is generated from the reaction of nitric acid with acetic anhydride.

The mechanism of adduct formation is initiated by the attack of the nitronium ion on the aromatic ring at a position already substituted by a methyl group (ipso attack). cdnsciencepub.com This step is analogous to the first step in a standard electrophilic aromatic substitution. masterorganicchemistry.com However, because a methyl group cannot be readily eliminated as a positive species (unlike a proton), the resulting cation undergoes addition of a nucleophile (acetate) rather than immediate deprotonation to restore aromaticity. cdnsciencepub.com

Rearomatization Pathways and Intramolecular Rearrangements

The cyclohexadienyl adducts formed during the nitration of this compound are not typically the final products. They readily undergo rearomatization reactions through various pathways, which are often dependent on the reaction conditions. cdnsciencepub.com These pathways include intramolecular rearrangements and elimination reactions.

1,3-Nitro Group Shifts

One of the primary rearomatization pathways for the 2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate adduct involves an intramolecular 1,3-shift of the nitro group. cdnsciencepub.com During thermolysis or upon decomposition in acetic acid, the major product formed, aside from the starting material, is 3,4-dimethyl-5-nitrobenzonitrile. cdnsciencepub.comrsc.orgcdnsciencepub.com

This transformation is proposed to occur via the formation of a phenonium ion intermediate, from which the nitro group migrates. cdnsciencepub.com Crucially, this is a direct 1,3-shift. If the reaction proceeded through two consecutive 1,2-shifts, the formation of 3,4-dimethyl-2-nitrobenzonitrile would be expected as an intermediate product of the rearrangement, but this is not observed. The intramolecular nature of this shift was confirmed by experiments showing that the reaction was not suppressed when carried out in the presence of other reactive aromatic compounds. cdnsciencepub.com

Elimination Reactions (e.g., Nitrous Acid Elimination)

Under more strongly acidic conditions, the adduct follows a different rearomatization pathway involving the elimination of nitrous acid (HNO₂). cdnsciencepub.comcdnsciencepub.com This reaction leads to the formation of 2-cyano-4,5-dimethylphenyl acetate. cdnsciencepub.comcdnsciencepub.com This pathway competes with the nitro group migration and represents another route to regain the stability of the aromatic system.

The elimination of nitrous acid is a common reaction for secondary acetate adducts formed from the nitration of various methylbenzenes. cdnsciencepub.com

Phenonium Ion Intermediates

Phenonium ions are key intermediates in both the formation and the rearomatization of the adducts. cdnsciencepub.com The initial ipso attack by the nitronium ion generates a phenonium ion, which is then trapped by acetate to form the stable diene adduct. cdnsciencepub.com

In the rearomatization process, the loss of the acetate group can regenerate a phenonium ion. cdnsciencepub.com This cation can then either lose a proton from a methyl group (leading back to the starting material) or undergo the intramolecular 1,3-nitro shift to a new phenonium ion intermediate, which upon loss of a proton yields the final substituted nitroaromatic product, 3,4-dimethyl-5-nitrobenzonitrile. cdnsciencepub.com The elimination of nitrous acid is also described as proceeding through a transition state that can be considered a "quasi-phenonium ion," reflecting the charge distribution of a classical phenonium ion intermediate. cdnsciencepub.com

Reaction Kinetics and Positional Reactivities

The reaction kinetics and positional reactivities of this compound are governed by the electronic and steric effects of its substituents: two methyl groups and a nitrile group on the benzene (B151609) ring. The methyl groups are activating and ortho-, para-directing, meaning they increase the rate of electrophilic aromatic substitution and direct incoming electrophiles to the positions ortho and para to themselves. Conversely, the nitrile (cyano) group is deactivating and meta-directing, decreasing the reaction rate and directing electrophiles to the meta positions.

Detailed research into the nitration of this compound using nitric acid in acetic anhydride provides a clear example of its positional reactivity. This reaction yields a mixture of products, including a significant amount of an adduct formed by ipso-attack (attack at a position already substituted) at the C-3 position. cdnsciencepub.com The formation of this adduct, 2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate, highlights the high electron density at the C-3 position, which is ortho to one methyl group and meta to the other, as well as meta to the deactivating cyano group. cdnsciencepub.com

Aside from ipso-attack, substitution on the ring also occurs. The observed order of reactivity for the available positions is 5 > 2 > 6. cdnsciencepub.com The position para to the cyano group (C-4, another ipso position) is the least reactive due to the strong deactivating effect of the nitrile group at this position. cdnsciencepub.com

The distribution of the nitro-substituted products from the reaction provides a quantitative measure of the relative reactivity of the different ring positions. While specific absolute rate constants for this reaction are not extensively documented in the literature, the product yields indicate the relative rates of attack at each site.

Table 1: Product Distribution from the Nitration of this compound in Acetic Anhydride

| Product | Position of Attack | Yield (%) |

| 2-Cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate | 3 (ipso) | ~29% |

| 3,4-Dimethyl-5-nitrobenzonitrile | 5 | 16% |

| 3,4-Dimethyl-2-nitrobenzonitrile | 2 | 8% |

| 3,4-Dimethyl-6-nitrobenzonitrile | 6 | 5% |

| Unreacted this compound | - | 41% |

Data sourced from a study on the nitration of dimethylbenzonitriles. The yields are based on the composition of the reaction mixture as determined by NMR spectroscopy. cdnsciencepub.com

The formation of a substantial amount of the adduct through ipso-nitration at one of the methyl-bearing carbons is a notable mechanistic feature. cdnsciencepub.com These adducts are often thermally unstable and can undergo rearomatization, which can sometimes lead to complex final product mixtures, including rearranged nitro isomers. rsc.org For instance, the adduct from this compound can undergo a 1,3-rearrangement of the nitro group. rsc.org

Environmental Fate and Degradation Pathways of Benzonitrile Compounds

Presence in Complex Environmental Matrices (e.g., Wastewater Bioenergy Systems)

While specific data on 3,4-Dimethylbenzonitrile in wastewater and bioenergy systems is limited, the behavior of related aromatic nitriles has been studied, providing insight into likely degradation pathways. Nitriles, organic molecules characterized by a –C≡N functional group, can be toxic to living organisms, but various microbes have evolved enzymatic systems to detoxify and metabolize these compounds. frontiersin.org

Microbial degradation of aromatic nitriles in environmental matrices primarily follows two enzymatic routes:

Nitrilase Pathway: A single-step hydrolysis where a nitrilase enzyme directly converts the nitrile to a carboxylic acid and ammonia (B1221849). frontiersin.orgresearchgate.net

Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first hydrates the nitrile to an amide, which is subsequently hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia. frontiersin.orgresearchgate.net

Research has identified specific microorganisms capable of carrying out these transformations. An organism identified as a Nocardia sp. was found to utilize benzonitrile (B105546) as its sole source of carbon and nitrogen, degrading it via a nitrilase to benzoic acid, which is then further metabolized. nih.govportlandpress.com Similarly, bacteria isolated from industrial wastewater, including a strain of Klebsiella pneumoniae, have demonstrated the ability to metabolize benzonitrile to benzoic acid and ammonia, indicating their role in the natural attenuation of these compounds in treatment systems. researchgate.net These findings suggest that this compound, upon entering such environments, would likely be biodegraded by specialized microbial communities through the hydrolysis of its nitrile group to form 3,4-dimethylbenzoic acid.

Table 1: Microbial Degradation Pathways for Aromatic Nitriles

| Degradation Pathway | Key Enzymes | Intermediate Product | Final Products | Example Microorganism | Reference |

|---|---|---|---|---|---|

| Nitrilase Pathway | Nitrilase | None | Carboxylic Acid + Ammonia | Nocardia sp. | nih.govportlandpress.com |

| Nitrile Hydratase / Amidase Pathway | Nitrile Hydratase, Amidase | Amide | Carboxylic Acid + Ammonia | Klebsiella pneumoniae | researchgate.net |

Thermal Degradation Studies (e.g., Pyrolysis of Polymers)

Thermal degradation, particularly pyrolysis, is a process that breaks down large polymer chains into smaller molecules at high temperatures in the absence of oxygen. mdpi.com This process is a significant pathway for the recycling of plastic waste into fuels and chemical feedstocks. osti.gov Studies have shown that the pyrolysis of certain polymers, especially in the presence of a nitrogen source, can lead to the formation of aromatic nitriles, including benzonitrile.

The catalytic fast pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common plastic used in bottles and packaging, has been investigated for the production of valuable nitrogen-containing chemicals. mdpi.comresearchgate.net When PET is pyrolyzed with ammonia over Ca(OH)₂/Al₂O₃ catalysts, the carboxyl groups in the polymer structure can be converted into nitriles. mdpi.com Research demonstrates that by controlling reaction parameters such as temperature, catalyst formulation, and residence time, the process can be optimized to selectively produce either terephthalonitrile (B52192) or benzonitrile. mdpi.comresearchgate.net For instance, at a pyrolysis temperature of 650 °C with a 4% Ca(OH)₂/Al₂O₃ catalyst, a benzonitrile yield of 30.4 C% and a selectivity of 82.6% can be achieved. mdpi.comresearchgate.net

Another major plastic, polystyrene, has also been successfully converted to benzonitrile. rsc.org A one-pot, two-step process involving catalytic oxidative amination over a NiO/CeO₂ catalyst can upgrade polystyrene waste into benzonitrile with a yield of 50.3%. rsc.org While the formation of this compound specifically has not been detailed in these studies, the established pathways for benzonitrile formation suggest that polymers containing dimethyl-substituted aromatic moieties could potentially yield dimethylbenzonitriles under similar pyrolytic conditions.

Table 2: Conditions for Benzonitrile Production from Catalytic Pyrolysis of PET with Ammonia

| Parameter | Condition for Benzonitrile Production | Reference |

|---|---|---|

| Feedstock | Polyethylene Terephthalate (PET) | mdpi.comresearchgate.net |

| Co-reactant | Ammonia (NH₃) | mdpi.comresearchgate.net |

| Catalyst | 4% Ca(OH)₂/Al₂O₃ | mdpi.comresearchgate.net |

| Pyrolysis Temperature | 650 °C | mdpi.com |

| Catalyst Dosage | 1.2 g | mdpi.comresearchgate.net |

| Residence Time | 1.87 s | mdpi.comresearchgate.net |

| Benzonitrile Yield | 30.4 C% | mdpi.comresearchgate.net |

| Selectivity in Nitriles | 82.6% | mdpi.comresearchgate.net |

Environmentally Benign Synthetic Approaches for Nitrile Precursors

The synthesis of nitriles, including precursors for this compound, has traditionally involved reagents that are toxic or require harsh reaction conditions. Green chemistry principles have driven the development of more sustainable and environmentally benign synthetic routes. A primary focus has been the one-pot conversion of aldehydes (e.g., 3,4-dimethylbenzaldehyde) to nitriles, avoiding the use of cyanide-based reagents.

Several innovative approaches have emerged:

Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and urea (B33335) can act as an efficient, biodegradable, and recyclable catalyst and reaction medium for the one-pot synthesis of nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride. organic-chemistry.orgorganic-chemistry.org This solvent-free method proceeds under conventional heating or microwave irradiation, offering high atom economy and avoiding toxic reagents. organic-chemistry.org

Solid Catalysts: Simple, inexpensive, and stable materials like silica (B1680970) gel can effectively catalyze the conversion of both aromatic and aliphatic aldehydes to nitriles. ajgreenchem.com This solvent-free methodology simplifies the work-up process and enhances the environmental profile of the synthesis. ajgreenchem.com

Biocatalysis: Chemo-enzymatic cascades represent a greener alternative to purely chemical synthesis. rsc.org In this approach, an aldehyde is first chemically converted to an aldoxime. The aldoxime is then subjected to an enzyme, such as an aldoxime dehydratase (Oxd), which catalyzes its dehydration to the corresponding nitrile in an aqueous medium under mild conditions. rsc.org This cyanide-free route has significant potential for large-scale, sustainable production.

Alternative Reagents: The use of reagents like trichloroisocyanuric acid (TCCA) in aqueous ammonia provides an efficient one-pot method for converting aldehydes directly into nitriles, avoiding hazardous solvents and oxidants. organic-chemistry.org

These methods demonstrate a significant shift towards safer and more sustainable chemical manufacturing, directly applicable to the synthesis of this compound from its aldehyde precursor.

Table 3: Comparison of Environmentally Benign Synthetic Approaches for Nitriles from Aldehydes

| Approach | Key Reagents/Catalysts | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvents | Choline chloride/urea, Hydroxylamine hydrochloride | Solvent-free, Microwave or conventional heating | Eco-friendly, Reusable catalyst, High atom economy | organic-chemistry.orgorganic-chemistry.org |

| Solid-State Catalysis | Silica-gel, Hydroxylamine hydrochloride | Solvent-free, Hot condition | Inexpensive, Simple work-up, Environmentally friendly | ajgreenchem.com |

| Biocatalysis | Aldoxime Dehydratase (Oxd) enzyme, Hydroxylamine hydrochloride | Aqueous medium, Mild temperature | Cyanide-free, High specificity, Avoids harsh conditions and toxic chemicals | rsc.org |

| Alternative Oxidants | Trichloroisocyanuric acid (TCCA) | Aqueous ammonia | Efficient one-pot synthesis, Avoids hazardous solvents | organic-chemistry.org |

Future Research Directions and Emerging Innovations

Development of Novel Synthetic Methodologies for 3,4-Dimethylbenzonitrile and its Analogs